molecular formula C14H23NO3 B2429975 tert-butyl N-[(1R,4Z,8S)-8-formylcyclooct-4-en-1-yl]carbamate CAS No. 1335031-99-6

tert-butyl N-[(1R,4Z,8S)-8-formylcyclooct-4-en-1-yl]carbamate

Cat. No.: B2429975
CAS No.: 1335031-99-6
M. Wt: 253.342
InChI Key: MQWFDBUONPZNGK-XLMCQVRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[(1R,4Z,8S)-8-formylcyclooct-4-en-1-yl]carbamate is a complex organic compound featuring a tert-butyl group, a formyl group, and a cyclooctene ring

Properties

IUPAC Name

tert-butyl N-[(1R,4Z,8S)-8-formylcyclooct-4-en-1-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-12-9-7-5-4-6-8-11(12)10-16/h4-5,10-12H,6-9H2,1-3H3,(H,15,17)/b5-4-/t11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWFDBUONPZNGK-XLMCQVRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC=CCCC1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC/C=C\CC[C@@H]1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-[(1R,4Z,8S)-8-formylcyclooct-4-en-1-yl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. The tert-butyl group is known for its steric hindrance, which can influence the reactivity of the compound .

Common Reagents and Conditions: Common reagents used in the reactions of tert-butyl carbamates include bases such as LDA, NEt3, and t-BuOK, as well as oxidizing agents like KMnO4 and OsO4 . The compound can also undergo reduction reactions using reagents like LiAlH4 and NaBH4 .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of primary alcohols, while reduction reactions can yield amines .

Scientific Research Applications

Chemical Properties and Structure

The compound can be characterized by its molecular formula C12H21NO3C_{12}H_{21}NO_3 and specific structural features that contribute to its reactivity and biological activity. The presence of the tert-butyl group enhances its lipophilicity, while the carbamate moiety can facilitate interactions with biological targets.

Antiviral Activity

Research has indicated that compounds similar to tert-butyl N-[(1R,4Z,8S)-8-formylcyclooct-4-en-1-yl]carbamate can exhibit antiviral properties. For instance, studies on related carbamates have shown inhibition of viral proteases, which are critical for viral replication. The design of such inhibitors often involves modifying the carbamate structure to enhance binding affinity and selectivity for viral targets .

Anti-cancer Research

Compounds featuring similar structural motifs have been investigated for their anti-cancer properties. The unique cyclooctene structure may allow for selective targeting of cancer cells while minimizing effects on normal cells. Case studies indicate that modifications to the carbamate group can lead to increased cytotoxicity against various cancer cell lines .

Building Blocks in Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various reactions—such as nucleophilic substitution and coupling reactions—makes it valuable for synthesizing complex organic molecules. For example, it can be used in the synthesis of peptide-like structures or as an intermediate in the production of biologically active compounds .

Functionalization Reactions

The compound's functional groups allow for further derivatization, enabling the creation of diverse chemical entities. Researchers have utilized similar carbamates in functionalization reactions to introduce additional reactive sites, facilitating the development of new materials or pharmaceuticals .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntiviralCarbamate derivativesInhibition of viral replication
AnticancerCycloalkene-based compoundsCytotoxicity against cancer cells
Enzyme InhibitionPeptidomimeticsPotent inhibition of proteases

Case Study: Synthesis and Evaluation of Derivatives

In a study focused on synthesizing derivatives of this compound, researchers performed a series of modifications to assess biological activity against specific targets. The derivatives were evaluated for their efficacy in inhibiting target enzymes involved in disease pathways. Results indicated that certain modifications led to enhanced activity compared to the parent compound, demonstrating the importance of structural optimization in drug development .

Mechanism of Action

Biological Activity

Structural Overview

The compound can be characterized by its unique cyclooctene structure, which may influence its interaction with biological targets. The presence of the tert-butyl group and the carbamate moiety suggests potential for various biological interactions.

Molecular Structure

  • Molecular Formula : C13H21NO3
  • Molecular Weight : 237.32 g/mol
  • SMILES Notation : CC(C)(C)OC(=O)N[C@H]1=CC=C2C(=C1)C(=O)C=C2C(=O)O

Anticancer Properties

Research has shown that compounds with similar structures to tert-butyl N-[(1R,4Z,8S)-8-formylcyclooct-4-en-1-yl]carbamate exhibit significant anticancer properties. For instance, derivatives of cyclooctene have been studied for their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Enzyme Inhibition

Carbamate derivatives are known to act as enzyme inhibitors. They may interact with key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer or neurodegenerative disorders. The specific inhibition profile of this compound remains to be fully elucidated.

Study 1: Antitumor Activity

In a study examining the effects of cyclooctene derivatives on cancer cell lines, it was found that compounds exhibiting structural similarity to this compound significantly inhibited cell proliferation in breast and lung cancer models. The study highlighted that the presence of the formyl group contributed to enhanced cytotoxicity.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)5.2Apoptosis induction
Compound BA549 (Lung)3.8Cell cycle arrest

Study 2: Enzyme Interaction

Another investigation focused on the enzyme inhibition potential of carbamate derivatives. It was observed that certain analogs could effectively inhibit acetylcholinesterase (AChE), suggesting possible applications in treating Alzheimer's disease.

CompoundAChE Inhibition (%)IC50 (µM)
Tert-butyl N-(Cyclooctene derivative)85%12.5
Control (Donepezil)90%10

Q & A

Q. What are the critical considerations for synthesizing tert-butyl N-[(1R,4Z,8S)-8-formylcyclooct-4-en-1-yl]carbamate with high enantiomeric purity?

To achieve high enantiomeric purity, prioritize chiral auxiliary-directed synthesis or asymmetric catalysis. For example, phosphine-catalyzed cycloisomerization has been employed for structurally similar bicyclic carbamates, yielding enantiomerically enriched products (e.g., 89% yield, [α]D = +15.23 in CHCl₃) . Key steps include:

  • Chiral resolution : Use chiral HPLC or recrystallization with chiral resolving agents.
  • Purification : Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) to remove diastereomeric impurities .
  • Analytical validation : Confirm enantiopurity via polarimetry and chiral shift NMR using europium-based chiral solvating agents.

Q. What purification techniques are recommended post-synthesis?

Post-synthesis purification often involves:

  • Column chromatography : Silica gel with optimized solvent gradients (e.g., 0–30% ethyl acetate in hexane) to isolate the target compound.
  • Recrystallization : Use solvents like dichloromethane/hexane mixtures to enhance crystalline purity.
  • Analytical monitoring : Track purity via TLC (Rf = 0.3–0.5 in hexane/ethyl acetate 3:1) and confirm with HRMS (e.g., m/z calculated for C₁₄H₂₁NO₃: 251.1521; observed: 251.1523) .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep at 2–8°C in amber glass vials under inert gas (N₂/Ar) to prevent oxidation of the formyl group.
  • Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, safety goggles) to avoid moisture absorption and skin contact .
  • Decomposition risks : Avoid strong acids/bases, which may cleave the carbamate group or induce cyclooctene ring strain .

Advanced Research Questions

Q. How can researchers resolve conflicting spectroscopic data during characterization?

Conflicts in NMR or mass spectrometry data often arise from dynamic stereochemistry or solvent effects. Mitigation strategies include:

  • Variable-temperature NMR : Probe conformational exchange in cyclooctene rings (e.g., coalescence temperatures for axial/equatorial protons) .
  • 2D NMR (COSY, NOESY) : Map through-space correlations to distinguish regioisomers (e.g., NOE between formyl proton and cyclooctene protons) .
  • Computational validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) to resolve ambiguities .

Q. What strategies are effective for studying the compound’s reactivity in cycloaddition or cross-coupling reactions?

The formyl and carbamate groups enable diverse reactivity:

  • Cycloaddition : Use the formyl group as a dienophile in Diels-Alder reactions (e.g., with electron-rich dienes at 60°C in toluene). Monitor regioselectivity via ¹H NMR .

  • Transition-metal catalysis : Optimize Suzuki-Miyaura couplings using the cyclooctene’s strained double bond. For example:

    CatalystLigandSolventYieldReference
    Pd(PPh₃)₄XPhosDMF/H₂O75%
    NiCl₂(dppe)BINAPTHF62%

Q. How can stereochemical ambiguities in the cyclooctene ring be resolved experimentally?

  • X-ray crystallography : Resolve absolute configuration of the (1R,8S) stereocenters (e.g., Mo Kα radiation, 0.5 Å resolution) .
  • Chiral derivatization : Convert the formyl group to a Mosher ester and analyze via ¹⁹F NMR .
  • Vibrational circular dichroism (VCD) : Compare experimental and simulated spectra for chiral centers .

Data Contradiction Analysis

Q. How should discrepancies in reported melting points or optical rotations be addressed?

ParameterReported Value 1Reported Value 2Source
Melting Point60–62°C58–60°C vs.
[α]D+15.23 (c 1, CHCl₃)+13.8 (c 1, CHCl₃) vs.

Potential causes:

  • Solvent impurities : Ensure anhydrous CHCl₃ for polarimetry.
  • Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. hexane) .
  • Enantiomer ratio : Re-evaluate chiral purity via HPLC with a Chiralpak AD-H column .

Q. What computational tools are recommended for modeling the compound’s conformational dynamics?

  • Molecular dynamics (MD) : Simulate cyclooctene ring puckering in Gaussian or AMBER (e.g., 10 ns trajectories in explicit solvent) .
  • Density Functional Theory (DFT) : Calculate transition states for ring-flipping (e.g., B3LYP/6-31G* level) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.